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# Structural Basis for A-485 Inhibition of p300: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of p300 histone acetyltransferase (HAT) inhibition by **A-485**, a potent and selective small molecule inhibitor. The document outlines the mechanism of action, key molecular interactions, and quantitative inhibition data, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers in epigenetics and drug discovery.

## Introduction to p300 and A-485

The paralogous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are crucial transcriptional co-activators.[1][2][3] They possess intrinsic histone acetyltransferase (HAT) activity, which is essential for the regulation of gene expression through the acetylation of histone and non-histone proteins.[4][5] Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, most notably cancer, making them attractive therapeutic targets.[4][6]

**A-485** is a potent, selective, and drug-like catalytic inhibitor of p300/CBP.[1][4] It has been demonstrated to selectively inhibit the proliferation of specific tumor types, including hematological malignancies and androgen receptor-positive prostate cancer.[1][2][4] This document delves into the precise mechanism by which **A-485** exerts its inhibitory effects on p300.



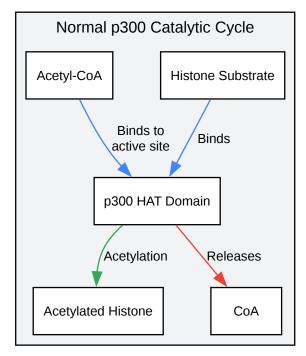
### **Mechanism of Action and Binding Mode**

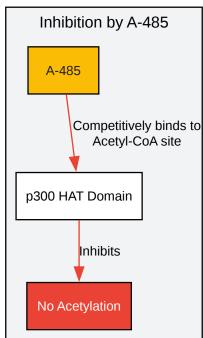
**A-485** functions as an acetyl-CoA competitive inhibitor of the p300/CBP catalytic domain.[1][4] Structural studies have revealed that **A-485** binds to the catalytic active site of p300, directly competing with the binding of the acetyl-CoA cofactor.[1][4][5]

A high-resolution (1.95Å) co-crystal structure of **A-485** in complex with the p300 HAT domain provides a detailed view of the inhibitor's binding orientation and key molecular interactions.[1] [2][4] The binding of **A-485** overlaps with the acetyl-CoA binding site.[7] Specifically, the methylurea moiety of **A-485** inserts into the L1 loop of the enzyme, forming two hydrogen bonds with the side chain of Gln1455.[7] An additional hydrogen bond is formed with Pro1452.[8] The fluorophenyl ring of **A-485** is accommodated in a hydrophobic pocket, which involves a subtle shift in helix 3 of the p300 HAT domain.[5]

The following diagram illustrates the competitive inhibition mechanism of **A-485** on p300.

#### Mechanism of p300 Inhibition by A-485







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Caption: Competitive inhibition of p300 by A-485.

## **Quantitative Inhibition Data**

The inhibitory potency of **A-485** against p300 and CBP has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data.

Parameter	Target	Value	Assay Type	Reference
IC50	р300 НАТ	0.06 μM (60 nM)	In vitro HAT assay	[9]
IC50	р300-ВНС	9.8 nM	TR-FRET assay	[9][10]
IC50	CBP-BHC	2.6 nM	TR-FRET assay	[9][10]
EC50	H3K27Ac Inhibition	73 nM	High-content microscopy in PC-3 cells	[4]
EC50	H3K9Ac Inhibition	> 10,000 nM	High-content microscopy in PC-3 cells	[4]
KD	р300-НАТ	20,000 ± 1000 nM (for inactive analog A-486)	Not specified	[4]

#### **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to characterize the inhibition of p300 by **A-485**.

### X-ray Crystallography

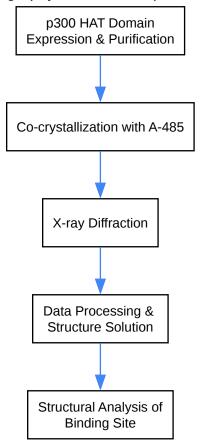
To determine the co-crystal structure of **A-485** with the p300 HAT domain, the following general steps were employed:



- Protein Expression and Purification: A construct of the human p300 HAT domain (residues 1287-1666 with an internal loop deletion and point mutations for stability) was expressed in E. coli and purified.[5]
- Crystallization: The purified p300 HAT domain was co-crystallized with A-485.
- Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals, and the structure was solved at a resolution of 1.95 Å.[1][2][4]

The following diagram outlines the general workflow for X-ray crystallography.

X-ray Crystallography Workflow for p300-A485 Complex



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Caption: Workflow for determining the co-crystal structure.

#### **TR-FRET Activity Assay**

The inhibitory activity of **A-485** on the p300 bromodomain-HAT-C/H3 (BHC) domain was assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

- Assay Components: The assay mixture contained the purified p300-BHC enzyme, a biotinylated histone H3 peptide substrate, acetyl-CoA, and the inhibitor (A-485).
- Enzymatic Reaction: The HAT reaction was initiated and allowed to proceed.
- Detection: The reaction was stopped, and a europium-labeled anti-acetylated lysine antibody and streptavidin-allophycocyanin were added. The TR-FRET signal, which is proportional to the extent of histone acetylation, was measured.
- Data Analysis: IC50 values were calculated from the dose-response curves of A-485.

#### **Thermal Shift Assay (TSA)**

The direct binding of **A-485** to the p300-BHC domain was confirmed using a thermal shift assay.

- Assay Setup: The p300-BHC protein was mixed with a fluorescent dye that binds to hydrophobic regions of proteins.
- Ligand Addition: A-485 or a control compound was added to the mixture.
- Thermal Denaturation: The temperature was gradually increased, and the fluorescence was monitored.
- Data Analysis: The melting temperature (Tm) of the protein was determined. An increase in
  Tm in the presence of A-485 indicates ligand binding and stabilization of the protein. A-485
  was found to increase the thermostability of p300-BHC by 5.8 °C.[4]

#### **Cellular Assays for Histone Acetylation**



The effect of **A-485** on histone acetylation in a cellular context was evaluated using high-content microscopy.

- Cell Culture and Treatment: Prostate adenocarcinoma PC-3 cells were treated with varying concentrations of A-485 for 3 hours.[4]
- Immunofluorescence: The cells were fixed, permeabilized, and stained with antibodies specific for acetylated histone marks (e.g., H3K27Ac, H3K9Ac).
- Imaging and Analysis: The cells were imaged using a high-content microscope, and the fluorescence intensity for each histone mark was quantified.
- Results: A-485 treatment led to a dose-dependent decrease in H3K27Ac levels but not H3K9Ac, demonstrating its selectivity for p300/CBP-mediated acetylation in cells.[4][7]

#### **Selectivity of A-485**

**A-485** exhibits high selectivity for p300/CBP over other histone acetyltransferases. It did not inhibit the activity of PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2 at a concentration of 10  $\mu$ M.[9] Furthermore, it is selective over BET bromodomain proteins and a large panel of over 150 non-epigenetic targets.[9] In cellular assays, **A-485** selectively inhibits H3K27Ac and H3K18Ac, which are known to be preferentially acetylated by p300/CBP.[7][9][11]

#### Conclusion

**A-485** is a potent and selective inhibitor of the p300/CBP HAT domain that acts by competing with acetyl-CoA. The high-resolution crystal structure of the p300-**A-485** complex provides a detailed understanding of the molecular interactions that drive its inhibitory activity. The quantitative data from biochemical and cellular assays confirm its potency and selectivity. This comprehensive understanding of the structural basis for **A-485** inhibition of p300 is invaluable for the further development of p300/CBP inhibitors as potential therapeutics for cancer and other diseases.

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